Product packaging for 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide(Cat. No.:CAS No. 1864058-40-1)

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B3002201
CAS No.: 1864058-40-1
M. Wt: 177.22
InChI Key: GJJRBQXKNGFCRJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1864058-40-1) is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . It is a sulfonamide derivative built on a 7-oxabicyclo[2.2.1]heptane scaffold, which is a privileged structure in medicinal chemistry. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating Selective Estrogen Receptor Downregulators (SERDs) for breast cancer treatment will find this core structure highly relevant. Scientific studies have identified the 7-oxabicyclo[2.2.1]heptene sulfonamide (OBHSA) pharmacophore as a novel class of compounds displaying improved estrogen receptor α (ERα) degradation activity . These small-molecule degraders can bind to and induce the degradation of the estrogen receptor, thereby inhibiting the ER signaling pathway, which is a crucial target in overcoming resistance in endocrine therapy for ERα-positive breast cancer . The structural features of this scaffold, particularly when combined with various side chains like long alkyl groups, allow for significant modulation of biological activity and degradation efficacy, making it a valuable template for developing new therapeutic candidates . This product serves as a key chemical intermediate for researchers in drug discovery aiming to design and synthesize novel SERDs with improved potency and to explore structure-activity relationships (SAR). Its applications extend to use in organic synthesis and as a building block for the development of other biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B3002201 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864058-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRBQXKNGFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-40-1
Record name 7-oxabicyclo[2.2.1]heptane-2-sulfonamide
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Synthetic Methodologies for 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide and Its Derivatives

Establishment of the 7-Oxabicyclo[2.2.1]heptane Skeleton

The formation of the 7-oxabicyclo[2.2.1]heptane core is a critical step in the synthesis of the target sulfonamide and its derivatives. The rigidity and specific stereochemical arrangement of this bicyclic ether make it a valuable scaffold in medicinal chemistry. The primary methods for its construction are Diels-Alder cycloadditions and various intramolecular cyclization pathways.

Diels-Alder Cycloaddition Reactions in Core Synthesis

The Diels-Alder reaction is the most prevalent and efficient method for constructing the 7-oxabicyclo[2.2.1]heptene framework, which can be subsequently reduced to the desired saturated heptane (B126788) system. researchgate.net This [4+2] cycloaddition typically involves the reaction of a furan (B31954) derivative (the diene) with an alkene (the dienophile). researchgate.net The choice of dienophile is crucial as it introduces the necessary functional group handle at the 2-position for later conversion to the sulfonamide.

A common approach is the reaction of furan with acrylonitrile, which produces a mixture of exo and endo 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. iupac.org Subsequent reduction of the double bond, often through catalytic hydrogenation, yields the saturated 7-oxabicyclo[2.2.1]heptane-2-carbonitrile. iupac.org This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are viable precursors to the sulfonamide group. iupac.org

The stereoselectivity of the Diels-Alder reaction between furan and various dienophiles can be influenced by reaction conditions and the presence of Lewis acids. google.com For instance, the use of chiral auxiliaries on the dienophile can induce facial selectivity, leading to enantiomerically enriched cycloadducts. rsc.org This is a key strategy for the asymmetric synthesis of specific stereoisomers of the final sulfonamide product.

Examples of Diels-Alder Reactions for 7-Oxabicyclo[2.2.1]heptane Skeleton Formation
DieneDienophileProduct (after reduction)Key Features
FuranAcrylonitrile7-Oxabicyclo[2.2.1]heptane-2-carbonitrileProvides a direct precursor to the 2-amino or 2-carboxylic acid functionality. iupac.org
FuranAcrylic Acid/Esters7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid/EsterDirect route to the carboxylic acid precursor. google.com
Furan(S)s-3-(2-Pyridylsulphinyl)acrylateEnantiomerically enriched 7-Oxabicyclo[2.2.1]heptane-2-carboxylateDemonstrates asymmetric induction using a chiral dienophile. rsc.org

Intramolecular Cyclization Pathways for 7-Oxabicyclo[2.2.1]heptane Formation

Beyond cycloadditions, intramolecular cyclization strategies offer alternative routes to the 7-oxabicyclo[2.2.1]heptane skeleton. These methods often provide excellent stereocontrol. One such approach involves the acid-catalyzed cyclization of a cis-epoxycyclohexanol. This reaction proceeds with high stereoselectivity to yield the exo-hydroxy-7-oxabicyclo[2.2.1]heptane. google.com

Another powerful method is the gold(I)-catalyzed cycloisomerization of alkynediols. This reaction proceeds in a highly regio- and stereoselective manner to construct a range of substituted 7-oxabicyclo[2.2.1]heptanes. researchgate.net This method was successfully applied to the asymmetric total synthesis of farnesiferol C, showcasing its utility in building complex molecules containing this bicyclic core. researchgate.net

A diastereoselective intramolecular Diels-Alder reaction utilizing (R)-phenylglycinol as a chiral auxiliary has also been employed to construct the 7-oxabicyclo[2.2.1]heptane moiety in an enantiopure form during studies toward the total synthesis of solanoeclepin A. rsc.org

Stereoselective Synthetic Approaches to 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide Isomers

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For this compound, the stereochemistry at the 2-position (exo or endo) and the absolute configuration of the chiral centers are critical.

Asymmetric Diels-Alder reactions, as mentioned previously, are a primary strategy for establishing chirality early in the synthetic sequence. The use of chiral dienophiles, such as acrylates bearing a chiral auxiliary like (S)s-3-(2-pyridylsulphinyl), allows for the highly diastereoselective formation of one enantiomer of the 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate. rsc.org This enantiomerically enriched intermediate can then be carried forward to the desired sulfonamide isomer.

Alternatively, resolution of a racemic mixture of a key intermediate, such as exo- or endo-2-amino-7-oxabicyclo[2.2.1]heptane, can be employed. Classical resolution techniques involving the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the individual enantiomers, are a viable approach. Enzymatic resolution methods can also offer a highly efficient means of separating enantiomers.

Once a stereochemically pure precursor, such as an amine or alcohol, is obtained, its conversion to the sulfonamide is expected to proceed with retention of configuration at the C2 position. For example, the reaction of an enantiopure exo-2-amino-7-oxabicyclo[2.2.1]heptane with a sulfonyl chloride would yield the corresponding enantiopure exo-sulfonamide.

Integration of the Sulfonamide Moiety and Other Key Functional Groups

The final stages of the synthesis involve the introduction of the sulfonamide group and any other required peripheral modifications.

Direct Sulfonylation Reactions

While the literature does not provide a direct, detailed synthesis of this compound, a logical and standard approach involves the sulfonylation of a suitable precursor, most commonly the corresponding amine. The synthesis of both exo- and endo-7-oxabicyclo[2.2.1]heptan-2-amine has been documented. iupac.org These amines can be reacted with an appropriate sulfonyl chloride (R-SO₂Cl) or sulfonic anhydride (B1165640) ((R-SO₂)₂O) in the presence of a base to form the desired sulfonamide.

The general reaction is as follows:

exo/endo-7-Oxabicyclo[2.2.1]heptan-2-amine + R-SO₂Cl → exo/endo-N-(R-sulfonyl)-7-oxabicyclo[2.2.1]heptan-2-amine

This method is widely used for the synthesis of sulfonamides and is expected to be applicable to this specific bicyclic system. The synthesis of related unsaturated 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives has been reported, supporting the feasibility of this chemical transformation on the oxabicyclic core. nih.gov

Directed Arylation Strategies for Peripheral Modification

For the synthesis of more complex derivatives, post-synthesis modification of the 7-oxabicyclo[2.2.1]heptane framework is a powerful strategy. A recently developed method describes the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane skeleton. iupac.org

In this approach, a directing group, such as an 8-aminoquinoline (B160924) amide installed at the 2-position, guides a palladium catalyst to selectively activate and arylate a C-H bond at a remote position on the bicyclic ring with complete diastereoselectivity. iupac.org The directing group can be subsequently cleaved, providing access to arylated 7-oxabicyclo[2.2.1]heptane derivatives that can be further elaborated, potentially into novel sulfonamides. iupac.org This methodology allows for the late-stage introduction of aryl or heteroaryl groups, significantly increasing the structural diversity of accessible compounds.

Directed Arylation of a 7-Oxabicyclo[2.2.1]heptane Derivative
SubstrateArylating AgentCatalyst/ConditionsProductYield
(1R,2S,4S)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide4-IodoanisolePd(OAc)₂, AgOAc, PivOH, DCEArylated product at β-positionUp to 99% iupac.org
(1R,2S,4S)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide2-IodopyridinePd(OAc)₂, AgOAc, PivOH, DCEHeteroarylated product at β-positionUp to 88% iupac.org

Synthetic Routes to Advanced this compound Analogues

The development of advanced analogues of this compound has been a focal point of research, driven by the quest for compounds with enhanced biological activities. The primary synthetic strategy employed for the creation of these complex molecules is the Diels-Alder reaction, a powerful and versatile method for forming the characteristic bicyclic core. This approach involves the cycloaddition of a substituted furan, serving as the diene, with a vinyl sulfonamide, acting as the dienophile. The reaction's efficiency and stereoselectivity make it particularly suitable for generating a diverse library of analogues.

A significant body of work has focused on the synthesis of 7-oxabicyclo[2.2.1]heptene sulfonamides (OBHSA) bearing various substituents, including those with long alkyl chains, with the aim of improving their therapeutic properties. nih.govdoi.org These synthetic endeavors have led to the identification of novel compounds with potent biological activities. nih.gov

The general synthetic scheme commences with the preparation of the requisite dienophiles, typically N-aryl or N-alkyl vinyl sulfonamides. These are synthesized from corresponding anilines or amines. For instance, secondary sulfonamide dienophiles can be prepared in a single step by reacting an aniline (B41778) with 2-chloroethanesulfonyl chloride. doi.org The synthesis of tertiary sulfonamides involves a multi-step process, which may include N-alkylation of a primary sulfonamide. doi.org

Once the desired dienophiles are obtained, they are subjected to a Diels-Alder reaction with a 3,4-diarylfuran, such as 3,4-bis(4-hydroxyphenyl)furan. doi.org This cycloaddition is often performed at elevated temperatures in the absence of a solvent or catalyst, leading to the formation of the 7-oxabicyclo[2.2.1]heptene sulfonamide core with high yields, typically ranging from 60-80%. doi.org The reaction generally proceeds with high stereoselectivity, yielding predominantly the exo diastereomer, which is the thermodynamically favored product. doi.org

This robust synthetic approach has enabled the preparation of a wide array of advanced analogues with diverse substitution patterns on the sulfonamide nitrogen and the aryl rings of the bicyclic core. These structural modifications have been shown to significantly influence the biological activity of the resulting compounds. nih.govdoi.org

For example, a series of 16 different 7-oxabicyclo[2.2.1]heptene sulfonamide analogues were synthesized to explore the impact of substituting the sulfonate group with secondary and tertiary sulfonamides. doi.org This study demonstrated that while the more polar secondary sulfonamides exhibited weaker ligand binding, certain tertiary sulfonamides displayed very good binding affinity to their biological target. doi.org

In another study, a series of novel 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives with long alkyl chains were synthesized to enhance their biological efficacy. nih.gov This research highlighted the significant effect of the position and length of the alkyl side chain on the biological activity of the compounds. nih.gov

The following tables provide a detailed overview of the synthetic routes and yields for a selection of advanced this compound analogues.

Table 1: Synthesis of N-Aryl Vinyl Sulfonamide Dienophiles

DienophileAniline PrecursorReagents and ConditionsYield (%)
N-(4-chlorophenyl)ethenesulfonamide 4-chloroaniline1. 2-chloroethanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt75
N-(4-methoxyphenyl)ethenesulfonamide p-anisidine1. 2-chloroethanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt80
N-ethyl-N-(4-chlorophenyl)ethenesulfonamide N-ethyl-4-chloroaniline1. 2-chloroethanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt65
N-(2,2,2-trifluoroethyl)-N-(4-methoxyphenyl)ethenesulfonamide N-(2,2,2-trifluoroethyl)-4-methoxyaniline1. 2-chloroethanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt70

Table 2: Diels-Alder Synthesis of Advanced this compound Analogues

Compound IDDieneDienophileReaction ConditionsYield (%)
11c 3,4-bis(4-hydroxyphenyl)furanN-(2-chlorophenyl)ethenesulfonamideNeat, 95 °C, 12 h65
11l 3,4-bis(4-hydroxyphenyl)furanN-ethyl-N-(4-chlorophenyl)ethenesulfonamideNeat, 95 °C, 12 h72
11n 3,4-bis(4-hydroxyphenyl)furanN-(2,2,2-trifluoroethyl)-N-(4-methoxyphenyl)ethenesulfonamideNeat, 95 °C, 12 h68
23a 3-(4-(hexyloxy)phenyl)-4-(4-hydroxyphenyl)furanN-(4-chlorophenyl)ethenesulfonamideNot specifiedNot specified
36 3,4-bis(4-(hexyloxy)phenyl)furanN-(4-chlorophenyl)ethenesulfonamideNot specifiedNot specified

Structural Characterization and Elucidation of 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide Compounds

Advanced Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental in confirming the covalent structure of 7-oxabicyclo[2.2.1]heptane-2-sulfonamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the precise connectivity and stereochemistry of these molecules. In studies of various N-aryl substituted 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonamides, characteristic chemical shifts for the bicyclic core protons are consistently observed. nih.gov For instance, the bridgehead protons typically appear as distinct signals, and the protons on the carbon atoms of the bicyclic frame show specific coupling patterns that help define their spatial relationships. nih.gov

¹H and ¹³C NMR Spectroscopic Data for a Representative 7-Oxabicyclo[2.2.1]hept-5-ene-2-sulfonamide Derivative (11d). nih.gov
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Bridgehead CH5.47 (d, J=1.0 Hz, 1H), 5.31 (dd, J=4.4, 1.1 Hz, 1H)85.03, 83.62
CH-SO₂3.52 (dd, J=8.4, 4.4 Hz, 1H)62.65
CH₂2.28 (dt, J=12.0, 4.5 Hz, 1H), 2.02 (dd, J=8.7, 3.3 Hz, 1H)18.85

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. In derivatives of 7-oxabicyclo[2.2.1]heptane, characteristic absorption bands confirm the presence of the sulfonamide group. For example, studies on related structures show strong absorptions corresponding to the carbonyl (C=O) group around 1690-1780 cm⁻¹ in dicarboximide derivatives and N-H stretching vibrations around 3327 cm⁻¹. mdpi.com The sulfonyl group (SO₂) itself gives rise to strong, characteristic stretching bands.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For the parent this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₆H₁₁NO₃S. uni.lu Predicted collision cross-section values and m/z ratios for various adducts have been calculated, aiding in its identification. uni.lu Experimental studies on derivatives using techniques like Fast Atom Bombardment (FAB-MS) show characteristic molecular ion peaks, such as [M+H]⁺, which confirm the molecular mass of the synthesized compounds. mdpi.com

Predicted and Experimental Mass Spectrometry Data.
Compound/FragmentIon Typem/z (Mass-to-Charge Ratio)Source
This compound[M+H]⁺178.05324 (Predicted) uni.lu
This compound[M+Na]⁺200.03518 (Predicted) uni.lu
exo-N-Hydroxyl-7-oxabicyclo[2.2.1]hept-5-ene-2-phenylsulfonamido-1-methylethyl-2,3-dicarboximide[M+H]⁺379 (Experimental) mdpi.com
exo-N-Hydroxyl-7-oxabicyclo[2.2.1]hept-5-ene-2-[(2',5'-dichlorophenyl)sulfonamidoethyl]-2,3-dicarboximide[M+H]⁺433 (Experimental) mdpi.com

X-ray Crystallographic Determination of Molecular and Supramolecular Architecture

Crystal structures of complex derivatives containing the 7-oxabicyclo[2.2.1]heptane core have been determined. iucr.org These studies show that the molecular packing is often stabilized by a network of weak intermolecular interactions. iucr.org For example, in the crystal structure of one complex sulfonamide derivative, molecules are linked by C—H···O and C—H···F hydrogen bonds, which organize the molecules into sheets. iucr.org

Furthermore, the supramolecular architecture can be influenced by other non-covalent interactions, such as S—O···π and π–π stacking interactions, which connect molecules along different crystallographic axes. iucr.org The study of these compounds complexed with biological macromolecules, such as the estrogen receptor, provides insight into their supramolecular interactions in a biological context. pdbj.orgpdbj.org

Summary of Crystallographic Interaction Findings.
Interaction TypeDescriptionReference
Hydrogen BondingC—H···O and C—H···F interactions linking molecules into sheets. iucr.org
π InteractionsS—O···π and π–π stacking interactions contribute to crystal packing. iucr.org
Supramolecular AssemblyCrystal structures of ligands containing the core scaffold bound to the Estrogen Receptor alpha Ligand-Binding Domain have been solved. pdbj.orgpdbj.org

Conformational Analysis of the 7-Oxabicyclo[2.2.1]heptane Core

Detailed X-ray crystallographic studies provide precise information on the conformation of this core. In a highly substituted derivative, the five-membered rings within the 7-oxabicyclo[2.2.1]hepta-2,5-diene unit were found to adopt distinct envelope conformations. iucr.org The degree of puckering in these rings can be quantified using specific parameters, which describe their deviation from planarity. iucr.org The conformation of the sulfonamide group itself is also a critical feature. In the absence of overriding steric constraints, the amino group of a sulfonamide often lies in a specific orientation relative to the sulfonyl group, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com

Conformational Features of the 7-Oxabicyclo[2.2.1]heptane Core in a Derivative. iucr.org
Structural FeatureConformationPuckering Parameters
Five-membered ring B (O13/C4/C3A/C12C/C6A)Envelopeq(2) = 0.5436 (12) Å, φ(2) = 0.35 (14)°
Five-membered ring C (O13/C4–C6/C6A)Envelopeq(2) = 0.5395 (12) Å, φ(2) = 179.95 (14)°

Derivatization Strategies and Rational Design in 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide Research

Systematic Modification of the Sulfonamide Substituents

The sulfonamide group (–SO₂NR¹R²) serves as a critical anchor for molecular interactions and a prime site for systematic modification to probe structure-activity relationships (SAR). Research has demonstrated that the nature of the substituents on the sulfonamide nitrogen (R¹ and R²) significantly influences the biological profile of the resulting compounds, particularly in the context of estrogen receptor (ER) modulation.

Initial derivatization efforts often involve the synthesis of a library of secondary (R¹ = H, R² = alkyl/aryl) and tertiary (R¹, R² = alkyl/aryl) sulfonamides. Comparative studies have revealed that tertiary sulfonamides frequently exhibit superior biological activity compared to their secondary counterparts. For instance, in the development of novel estrogen receptor antagonists, tertiary sulfonamides based on the 7-oxabicyclo[2.2.1]heptane scaffold displayed enhanced ER binding affinity and more potent antagonist effects. In contrast, the more polar secondary sulfonamides were generally found to be weaker ligands.

The steric and electronic properties of the N-substituents are key determinants of activity. The introduction of bulky and lipophilic groups on the sulfonamide nitrogen has been shown to be a successful strategy. SAR studies have highlighted that substituents such as trifluoroethyl can lead to compounds with good inhibitory activity against cancer cell lines. This suggests that the pocket accommodating the sulfonamide moiety can tolerate and even favorably interact with sterically demanding groups.

A range of N-aryl and N,N-disubstituted analogues have been synthesized and evaluated. For example, the replacement of a sulfonate ester with various N-aryl and N-ethyl-N-phenyl sulfonamides served as an effective isoelectronic and isostructural modification. This strategy not to only improved receptor binding but also fine-tuned the pharmacological profile from partial to full antagonism. The table below summarizes representative modifications of the sulfonamide group and the general impact on biological activity in the context of ER antagonism.

General Observation on ER Antagonist Activity
HArylGenerally weak ligands
EthylPhenylGood ER binding affinity, enhanced antagonist character
Ethyl4-ChlorophenylMaintained or improved antagonist activity
H4-MethoxyphenylWeak ligand activity
2,2,2-Trifluoroethyl4-MethoxyphenylPotent inhibitory activity

This table provides a generalized summary based on published research findings.

These systematic modifications underscore the importance of the sulfonamide substituents in dictating the interaction of the entire molecule with its biological target. The ability to readily diversify this functional group makes it a cornerstone of lead optimization for this class of compounds.

Functionalization and Diversification of the Bicyclic Core Structure

While the sulfonamide moiety is a primary focus for derivatization, modification of the rigid 7-oxabicyclo[2.2.1]heptane core itself offers another avenue for optimizing molecular properties and exploring new interaction landscapes. The bicyclic framework provides a fixed, three-dimensional canvas upon which additional functional groups can be strategically placed to enhance target engagement and specificity.

One notable strategy involves the introduction of long alkyl chains onto the core structure, particularly when the scaffold includes other functionalities like phenyl groups. In the pursuit of selective estrogen receptor downregulators (SERDs), it was discovered that attaching long alkyl chains to a phenyl group on the bicyclic core significantly impacts biological activity. Research indicated that both the position and the length of the alkyl side chain were critical, with a six-carbon chain often yielding optimal results. This modification can enhance van der Waals interactions within the target protein's binding pocket and can induce conformational changes that lead to protein degradation. For example, compounds bearing such modifications have shown potent inhibitory activity against breast cancer cell lines and excellent ERα degradation activity.

Another powerful technique for diversifying the core is through directed C-H functionalization. Palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework has been successfully employed. researchgate.net This method allows for the precise installation of aryl and heteroaryl groups onto the bicyclic scaffold with high diastereoselectivity. researchgate.net Such modifications are valuable for creating libraries of three-dimensional fragments for use in fragment-based drug discovery, expanding the chemical space accessible from this core structure. The introduction of these aromatic moieties can facilitate additional π-π stacking or other specific interactions with the biological target.

Furthermore, the synthesis of densely functionalized analogues allows for a more comprehensive exploration of the chemical space around the core. Radical-mediated reactions have been used to simultaneously introduce substituents at the C5 and C6 positions of the 7-oxabicyclo[2.2.1]heptene ring system. researchgate.net This approach enables the generation of a wide chemodiversity in a highly stereoselective manner, providing access to complex molecules with potentially novel biological activities. researchgate.net

The table below illustrates some strategies for diversifying the bicyclic core and their intended purpose in drug design.

Modification StrategyPosition(s) of FunctionalizationPurpose of Diversification
Introduction of long alkyl chainsOn appended aryl groups (e.g., at C5/C6)Enhance hydrophobic interactions; induce protein degradation
Directed β-arylationC3 or other C-H bondsIntroduce 3D vectors for fragment-based discovery; new interactions
Simultaneous functionalizationC5 and C6Generate stereochemically complex and diverse libraries
Installation of dicarboximide moietiesC2 and C3Explore different binding modes and therapeutic applications

These examples highlight the versatility of the 7-oxabicyclo[2.2.1]heptane core as a template for creating structurally diverse and complex molecules tailored for specific biological targets.

Principles of Analogue Design for Enhanced Biological Specificity

The design of analogues based on the 7-oxabicyclo[2.2.1]heptane-2-sulfonamide scaffold is guided by several key principles of medicinal chemistry aimed at maximizing biological specificity and potency. These principles leverage the inherent structural features of the core and the chemical tractability of the sulfonamide group.

A primary principle is the exploitation of conformational restriction . The 7-oxabicyclo[2.2.1]heptane system is a rigid, bridged ring structure. This rigidity reduces the number of accessible conformations the molecule can adopt compared to more flexible acyclic or monocyclic systems. By pre-organizing the pharmacophoric groups in a specific three-dimensional arrangement, the entropic penalty upon binding to a target is minimized, which can lead to higher binding affinity. This spatial constraint is crucial for selectivity, as the fixed orientation of substituents is more likely to be complementary to the topology of the intended target's binding site while being a poor fit for off-target proteins. For instance, the spatial conformational restriction of fragments attached to the 7-oxabicyclo[2.2.1]heptane core has been found to be responsible for the selective inhibition of certain protein phosphatases. nih.gov

Bioisosteric and isoelectronic replacement is another fundamental strategy. A classic example in this series is the substitution of a sulfonate ester with a sulfonamide group. These two functional groups are considered isoelectronic and can be isostructural, yet they have different hydrogen bonding capabilities and electronic properties. This subtle change was instrumental in converting partial estrogen receptor antagonists into full antagonists, demonstrating how a seemingly minor modification can have a profound impact on the pharmacological outcome. vulcanchem.com

Structure-based and computational design plays an increasingly important role. Molecular docking studies have been used to predict and rationalize the binding modes of sulfonamide derivatives within their target proteins, such as the estrogen receptor. mdpi.com These computational models help to understand how different substituents on the sulfonamide or the bicyclic core interact with specific amino acid residues in the binding pocket. For example, modeling can reveal how a bulky N-substituent on the sulfonamide might occupy a hydrophobic pocket, or how a hydroxyl group on an appended phenyl ring can form a critical hydrogen bond. This in silico analysis guides the synthesis of new analogues with a higher probability of success, streamlining the drug discovery process.

Finally, the principle of scaffold-based library design is central to exploring the full potential of this chemical series. The 7-oxabicyclo[2.2.1]heptane framework serves as a "privileged scaffold," a molecular core that is capable of providing useful ligands for more than one type of biological target. By creating diverse libraries through the systematic modification of both the sulfonamide and the bicyclic core, as previously discussed, researchers can screen these compounds against a wide range of targets to identify new therapeutic leads.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel this compound analogues with improved potency, selectivity, and drug-like properties.

Structure Activity Relationship Sar Studies of 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide Derivatives

Correlation of Substituent Identity and Position with Biological Efficacy

Research into 7-oxabicyclo[2.2.1]heptane-2-sulfonamide derivatives has revealed a strong correlation between the nature and placement of substituents and the resulting biological effects, particularly in the context of estrogen receptor (ER) modulation. nih.govdoi.org The sulfonamide moiety itself is a critical addition, with studies showing that replacing a sulfonate ester with secondary or tertiary sulfonamides can significantly alter binding affinity and functional activity. nih.gov

Early investigations identified that while secondary sulfonamides tended to be weak ligands, certain tertiary sulfonamides demonstrated high binding affinity for the estrogen receptor. nih.gov Further SAR studies focused on introducing various substituents to different parts of the molecule. For instance, attaching bulky groups, such as a trifluoroethyl group, to the nitrogen atom of the sulfonamide was found to enhance inhibitory activity against breast cancer cells. doi.org

The position and length of alkyl side chains have also been shown to have a significant effect on biological activity. doi.orgnih.gov A systematic study of derivatives with long alkyl chains found that a six-carbon side chain was optimal for potent inhibitory activity against the MCF-7 breast cancer cell line and for inducing ERα degradation. doi.orgnih.gov Specifically, the introduction of a simple alkyl side chain on the phenyl group of the sulfonamide was hypothesized to effectively impact the localization of helix 12 in the ERα ligand-binding domain, contributing to the protein's degradation. doi.org

The following table summarizes the impact of selected substituents on the biological activity of 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives as ERα degraders and their inhibitory effect on MCF-7 cell proliferation.

CompoundSubstituent on Sulfonamide NitrogenAlkyl Chain Position & LengthMCF-7 IC50 (μM)ERα Degradation Activity
Analog AUnsubstitutedNone>10Slight
Analog BTrifluoroethylNone1.25Moderate
23aPhenylSix-carbon chain on furan (B31954) core0.84Excellent
364-ChlorophenylSix-carbon chain on furan core0.77Excellent

These findings underscore the importance of both the sulfonamide substitution and the strategic placement of lipophilic side chains in optimizing the biological efficacy of this class of compounds. doi.org

Influence of Stereochemistry on Pharmacological Activity and Ligand-Target Recognition

The stereochemical configuration of molecules based on the 7-oxabicyclo[2.2.1]heptane framework is a critical determinant of their pharmacological activity. The rigid nature of this bicyclic system gives rise to distinct stereoisomers, primarily the exo and endo diastereomers, which orient substituents in different spatial arrangements. ontosight.ai This fixed geometry profoundly influences how a ligand recognizes and binds to its biological target.

The synthesis of these compounds, often through Diels-Alder reactions, can result in specific stereochemical outcomes that are crucial for biological efficacy. researchgate.netnih.gov For example, in related antagonists for the thromboxane (B8750289) A2 receptor, the specific stereochemistry of the 7-oxabicyclo[2.2.1]heptane core was essential for activity. Alterations in the orientation of key functional groups due to a change from exo to endo can lead to a significant loss of binding affinity, as the substituent may no longer fit optimally within the receptor's binding pocket.

While specific studies detailing the stereochemical influence on this compound itself are limited in the provided context, the principles are well-established for this scaffold. The orientation of the sulfonamide group (either exo or endo) dictates its ability to form key interactions, such as hydrogen bonds, with amino acid residues in a target protein. An incorrect stereochemical presentation can introduce steric clashes or place the sulfonamide group too far from its intended interaction points, thereby diminishing or ablating pharmacological activity. The defined spatial arrangement of substituents is therefore a cornerstone of ligand-target recognition for this class of compounds.

Impact of 7-Oxabicyclo[2.2.1]heptane Core Modifications on Target Interaction

Modifications to the foundational 7-oxabicyclo[2.2.1]heptane core are a key strategy for probing and optimizing interactions with biological targets. The integrity of this bridged bicyclic system is often crucial for maintaining the correct three-dimensional orientation of pharmacophoric elements required for binding. nih.gov

Studies on related compounds have shown that seemingly minor changes to the core structure can lead to a significant loss of activity. For instance, removing the oxygen bridge (the "7-oxa" component) to create a simple bicyclo[2.2.1]heptane (norbornane) derivative can drastically alter the molecule's conformation and polarity, disrupting the precise geometry needed for target engagement. nih.gov This highlights the integral role of the ether oxygen, which not only influences the scaffold's rigidity and stereochemistry but can also participate in hydrogen bonding or other polar interactions within the binding site.

Furthermore, altering the saturation of the bicyclic system, such as by removing a double bond within the core, has also been shown to result in a loss of significant cytotoxic activity in certain series of derivatives. nih.gov This suggests that the electronic properties and the planarity conferred by the double bond can be important for activity. Conversely, strategic modifications, such as the directed C-H arylation of the bicyclic framework, can introduce new points of interaction with a target protein, potentially enhancing affinity or altering the pharmacological profile. researchgate.net These core modification studies are essential for understanding which structural features of the 7-oxabicyclo[2.2.1]heptane scaffold are indispensable for biological function and which can be altered to fine-tune activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like 7-oxabicyclo[2.2.1]heptane, QSAR models can be particularly valuable for predicting the activity of novel derivatives and for gaining insight into the key molecular properties that drive target interactions.

While specific QSAR studies focused solely on this compound were not prominently detailed in the provided search results, the application of such methods to structurally related bicyclic systems is well-documented. mdpi.comnih.gov These studies typically involve generating a dataset of synthesized compounds with experimentally measured biological activities (e.g., IC50 values).

The process involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For the 7-oxabicyclo[2.2.1]heptane sulfonamide series, a QSAR model could identify key physicochemical properties—such as the hydrophobicity, electronic character, and steric bulk of substituents on the sulfonamide or the aromatic rings—that are critical for activity. For example, a model might quantify the observation that increasing the length of an alkyl side chain up to six carbons positively correlates with ERα degradation activity. doi.org Such models provide a quantitative framework for the SAR, enabling the prioritization of new synthetic targets with a higher probability of success and reducing the need for extensive empirical screening. nih.gov

Molecular Mechanisms and Biological Targets of 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide

Estrogen Receptor Modulation by 7-Oxabicyclo[2.2.1]heptene Sulfonamidesdoi.orgbiorxiv.org

Derivatives of 7-oxabicyclo[2.2.1]heptene sulfonamide have been identified as a novel class of estrogen receptor (ER) modulators. doi.org These compounds, which feature a three-dimensional bridged oxabicyclic core, have demonstrated the ability to bind effectively to estrogen receptors and modulate their activity. nih.govrsc.orgillinois.edu Unlike traditional estrogen receptor antagonists, the unique structure of these compounds allows them to influence ER function through distinct mechanisms. nih.govpnas.org

Mechanisms of Selective Estrogen Receptor Downregulation (SERD)biorxiv.org

A significant mechanism of action for certain 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives is the induction of estrogen receptor degradation, a characteristic of Selective Estrogen Receptor Downregulators (SERDs). doi.orgbiorxiv.org This process is mediated through the proteasome pathway. doi.org The introduction of long alkyl side chains to the 7-oxabicyclo[2.2.1]heptene sulfonamide (OBHSA) core has been shown to enhance ERα degradation activity. doi.org The position and length of this alkyl side chain significantly impact the biological activity of these SERD compounds. doi.org For instance, derivatives with a six-carbon side chain have demonstrated potent ERα degradation. doi.org This degradation of the estrogen receptor ultimately disrupts the ER signaling pathway, which is a key therapeutic strategy. doi.org

One study identified novel SERDs based on the OBHSA skeleton with long alkyl side chains. The table below summarizes the inhibitory activity of two such compounds against the MCF-7 breast cancer cell line, which is indicative of their SERD potential. doi.org

CompoundIC50 (μM) against MCF-7 Cells
23a0.84
360.77

Estrogen Receptor Antagonism and Inverse Agonism Profilesdoi.org

Compounds based on the 7-oxabicyclo[2.2.1]heptane core have been shown to exhibit full antagonism of the estrogen receptor. nih.govrsc.orgillinois.edu The replacement of a sulfonate group with secondary or tertiary sulfonamides in the oxabicycloheptene sulfonate (OBHS) structure has been a key strategy in enhancing antagonist properties. nih.govrsc.orgillinois.edu While secondary sulfonamides tend to be weaker ligands, certain tertiary sulfonamides demonstrate strong ER binding affinity. nih.govrsc.orgillinois.edu

In reporter gene assays, these sulfonamide analogues displayed lower intrinsic transcriptional activity on ERα compared to selective estrogen receptor modulators (SERMs) like hydroxytamoxifen. nih.govrsc.orgillinois.edu Furthermore, they acted as inverse agonists on ERβ. nih.govrsc.orgillinois.edu This profile of activity more closely resembles that of full antagonists like fulvestrant. nih.govrsc.orgillinois.edu Some of these compounds, which lack the typical side chains of known SERDs, still exhibit potent antagonism of ERα. doi.org

The table below presents the relative binding affinity (RBA) for ERα and ERβ of a parent oxabicycloheptene sulfonate (OBHS) compound. nih.gov

CompoundRBA (%) for ERαRBA (%) for ERβ
OBHS9.31.7

Ligand-Induced Conformational Dynamics of Estrogen Receptorsdoi.org

The antagonistic properties of 7-oxabicyclo[2.2.1]heptane core ligands are attributed to their ability to induce a novel conformation of the estrogen receptor. nih.govrsc.orgillinois.edu This is achieved by stabilizing a conformation that involves a significant distortion of helix-11 of the receptor. nih.govrsc.orgillinois.edu The bulky oxabicyclic scaffold with a sulfonamide linker can shift the position of helix-11, which in turn blocks the interaction between the N-terminus of helix-3 and the C-terminus of helix-11. biorxiv.orgpnas.org This perturbation of the receptor's secondary structure is a key aspect of their indirect antagonism. researchgate.net

The accentuation of this distortion of helix-11 is believed to be the source of the enhanced antagonist biocharacter of the OBH-sulfonamides. nih.govrsc.orgillinois.edu This mechanism of inducing a non-canonical structural perturbation of the receptor's ligand-binding domain distinguishes these compounds from standard antiestrogens. pnas.org

Protein Phosphatase Inhibition via 7-Oxabicyclo[2.2.1]heptane Corenih.gov

The 7-oxabicyclo[2.2.1]heptane scaffold is also a core component of molecules that inhibit certain protein phosphatases. This inhibitory activity is of interest due to the role of these enzymes in various cellular processes.

Inhibition of Protein Phosphatase 1 (PP1)

While the primary focus of many studies on 7-oxabicyclo[2.2.1]heptane-based inhibitors has been on other phosphatases, the potential for interaction with Protein Phosphatase 1 (PP1) has been considered. Quantum chemical modeling has been used to explore the development of compounds with selectivity against different protein phosphatases. nih.gov These models have suggested that certain modifications to the 7-oxabicyclo[2.2.1]heptane core could influence selectivity for PP1. nih.gov For example, endo C5 modifications are predicted to be less tolerated by PP1 compared to other phosphatases like PP5C. nih.gov

Inhibition of Protein Phosphatase 5 (PP5)nih.govnih.gov

The 7-oxabicyclo[2.2.1]heptane core is a key feature of inhibitors of Protein Phosphatase 5 (PP5). nih.govunca.edu Several derivatives containing this scaffold have been synthesized and tested for their inhibitory activity against PP5C, the catalytic subunit of PP5. nih.gov The 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety has been shown to coordinate with the metal ions and key residues in the active site of PP5C. nih.govresearchgate.net

Screening and computational efforts have identified small molecule probes with a 5-(3-amino)-propoxymethyl-(7-oxabicyclo[2.2.1]heptane) scaffold as potentially selective and potent inhibitors of PP5C. unca.edu The addition of a propoxymethyl group to the core structure has been shown to provide a modest increase in the strength of inhibition and selectivity for PP5C over PP1C. nih.gov

The table below shows the IC50 values for the inhibition of PP1C and PP5C by a racemate containing the 7-oxabicyclo[2.2.1]heptane core, demonstrating the impact of structural modifications on potency and selectivity. nih.gov

CompoundIC50 (μM) for PP1CIC50 (μM) for PP5C
(2)/(2e) racemate1.8 ± 0.20.9 ± 0.1

Thromboxane (B8750289) A2/PGH2 Receptor Antagonism by 7-Oxabicyclo[2.2.1]heptane Analogues

The 7-oxabicyclo[2.2.1]heptane scaffold is a key structural feature in a class of potent and selective thromboxane A2 (TxA2)/prostaglandin H2 (PGH2) receptor antagonists. nih.gov These synthetic analogues are designed to be chemically stable inhibitors of TxA2/PGH2-mediated physiological effects. nih.gov The antagonistic activity is highly dependent on the stereochemistry of the side chains and carbinol groups attached to the bicyclic ring system. nih.gov

One notable analogue, BMS-180,291, which features an interphenylene 7-oxabicyclo[2.2.1]heptane oxazole (B20620) structure, has been identified as a potent, selective, and orally active TxA2 antagonist. nih.gov Structure-activity relationship studies on this series revealed that specific structural elements are critical for potent antagonism. These include an acidic functional group on the alpha-chain and a hydrogen bond acceptor on the oxazole ring. nih.gov Furthermore, the substitution pattern on the interphenylene ring and the length of the propionic acid side chain were found to be important factors in determining the antagonistic potency. nih.gov Another series of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives were also found to be selective TxA2 antagonists at both platelet and pulmonary thromboxane receptors. nih.gov

Depending on the specific stereochemistry, some 7-oxabicyclo[2.2.1]heptane analogues can exhibit TxA2/PGH2 agonist or antagonist properties. nih.gov Certain isomers have also surprisingly shown agonist activity at PGD2/PGI2 receptors. nih.gov This highlights the stereochemical sensitivity of the interaction between these bicyclic compounds and prostanoid receptors.

Analogues of 7-oxabicyclo[2.2.1]heptane have demonstrated significant inhibitory effects on platelet aggregation in various in vitro assays. nih.gov The mechanism of this inhibition is primarily through the antagonism of the TxA2/PGH2 receptor on the surface of platelets.

A prominent example, the interphenylene oxazole derivative BMS-180,291, potently inhibited platelet aggregation in human platelet-rich plasma induced by both arachidonic acid and the TxA2 mimetic U-46,619. nih.gov The compound's high affinity for the receptor was confirmed in radioligand binding studies using human platelet membranes, where it exhibited a Kd value of 4.0 ± 1.0 nM. nih.gov In vitro studies confirmed that this compound was devoid of any direct agonistic activity. nih.gov

The table below summarizes the in vitro inhibitory activity of a key 7-oxabicyclo[2.2.1]heptane analogue on platelet aggregation.

CompoundInducing AgentConcentrationSpeciesIC50 Value
BMS-180,291Arachidonic Acid800 µMHuman7 nM nih.gov
BMS-180,291U-46,61910 µMHuman21 nM nih.gov

This table presents data on the in vitro inhibition of platelet aggregation by a representative 7-oxabicyclo[2.2.1]heptane analogue.

The interaction of 7-oxabicyclo[2.2.1]heptane analogues with TxA2/PGH2 receptors extends to smooth muscle tissues, where they can modulate contraction. nih.gov The specific effect, whether agonistic or antagonistic, is highly dependent on the stereochemistry of the individual isomers. nih.gov

Studies have evaluated the activity of these compounds in various smooth muscle preparations. nih.gov For instance, 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives have been shown to inhibit bronchoconstriction induced by arachidonic acid in anesthetized guinea pigs, indicating their antagonistic effect on pulmonary thromboxane receptors. nih.gov The diverse responses observed across different isomers and tissues underscore the importance of precise molecular geometry for determining the pharmacological profile of these compounds as either receptor blockers or activators in smooth muscle. nih.gov

Other Enzyme and Receptor Interactions of Related 7-Oxabicyclo[2.2.1]heptane Derivatives

Beyond their well-documented effects on thromboxane receptors, derivatives containing the 7-oxabicyclo[2.2.1]heptane core structure have been investigated for their interactions with a range of other biological targets, including other receptors and enzymes.

Prostanoid and Purinergic Receptors:

Prostacyclin (PGI2) Receptors: Certain 7-oxabicyclo[2.2.1]heptane analogues have been evaluated as modulators of the prostacyclin receptor, in addition to their effects on TxA2 receptors. nih.gov

P2Y Receptors: Nucleotide analogues incorporating a 7-oxabicyclo[2.2.1]heptane ring system (a locked-carbocyclic derivative) have been synthesized and tested as ligands for P2Y receptors. One such derivative displayed a Ki value of 22.5 nM in binding to the human P2Y1 receptor and acted as an antagonist. nih.gov This suggests the bicyclic scaffold can confer selectivity for P2Y receptors over adenosine (B11128) receptors. nih.gov

Enzyme Inhibition:

Protein Phosphatases: A derivative known as LB-100, which features a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid moiety, has been identified as a catalytic inhibitor of both Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5). researchgate.net X-ray crystallography has shown that the dicarbonyl moiety of the bicyclic structure coordinates with metal ions and key residues in the active site of PP5. researchgate.net

Other Receptors:

Estrogen Receptors (ER): In the development of novel estrogen receptor ligands, compounds with a 7-oxabicyclo[2.2.1]hept-5-ene core have been synthesized. One such derivative, exo-5,6-bis-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonic acid phenyl ester (OBHS), profiled as an antagonist on both ERα and ERβ subtypes. nih.gov Interestingly, replacing the oxygen bridge with a sulfoxide (B87167) group in the related 7-thiabicyclo[2.2.1]hept-2-ene-7-oxide series resulted in potent, ERα-selective agonists. nih.gov

Cholinergic Receptors: While the core structure is slightly different, related 7-azabicyclo[2.2.1]heptane derivatives have been developed as ligands for cholinergic receptors. theopenscholar.com

These findings indicate that the rigid, conformationally constrained 7-oxabicyclo[2.2.1]heptane framework serves as a versatile scaffold for designing ligands that can interact with a diverse array of enzymes and receptors by modifying its substituents.

Computational Chemistry and Molecular Modeling in 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. scirp.org In the study of 7-oxabicyclo[2.2.1]heptane-2-sulfonamide derivatives, docking simulations have been instrumental in elucidating their interaction patterns within the ligand-binding pocket (LBP) of ERα. nih.govresearchgate.net

Researchers utilize crystal structures of ERα, often in complex with known ligands like 4-hydroxytamoxifen (B85900) (PDB ID: 3ERT), as the receptor model for these simulations. researchgate.net The sulfonamide derivatives are then computationally placed into the active site to assess their binding modes. These studies have revealed that the rigid 7-oxabicyclo[2.2.1]heptane core serves as a three-dimensional scaffold that positions key functional groups to interact with specific amino acid residues in the ERα LBP. nih.gov

The primary interactions governing the binding of these ligands typically involve a combination of hydrogen bonds and hydrophobic contacts. The sulfonamide moiety and phenolic hydroxyl groups, common in these derivatives, are often predicted to form crucial hydrogen bonds with polar residues in the binding pocket. The bicyclic core and various substituents contribute to favorable hydrophobic interactions, which are essential for stable binding. rhhz.net The results of these simulations are often quantified using scoring functions, such as the ChemPLP score, which estimate the binding affinity. mdpi.com Molecular docking studies have successfully guided the synthesis of novel derivatives with improved activity. nih.gov

Table 1: Representative Molecular Docking Results for Sulfonamide Derivatives with Estrogen Receptor Alpha (ERα)

Compound TypeTarget ProteinKey Predicted InteractionsComputational Outcome
1,2,4-Triazine SulfonamidesERαHydrogen bonds with active site amino acids. mdpi.comBinding modes identified for all tested ligands. mdpi.com
OBHSA-HDACi ConjugatesERαSpecific interaction patterns identified. nih.govProvided guidance for the design of dual-functional SERDs. nih.gov
OBHSA with Hydrophobic TagsERα (PDB ID: 5KCC)Interactions based on the established antagonist binding mode. rhhz.netRationalized the ERα affinity and degradation activity of derivatives. rhhz.net

Development and Validation of Pharmacophore Models

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For the this compound series, pharmacophore models are developed based on the structural characteristics of active compounds and their computationally predicted binding modes from docking studies. mdpi.com

The development process involves identifying common chemical features among potent ERα antagonists. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features is critical. For instance, a typical pharmacophore model for an ERα antagonist based on this scaffold would include:

A hydrophobic feature corresponding to the bicyclic core.

One or more hydrogen bond acceptor/donor sites from the sulfonamide group and hydroxyl groups.

Aromatic features from phenyl substituents that engage in π-π stacking interactions with residues like Phe404 in the ERα LBP.

Validation is a crucial step to ensure the predictive power of a pharmacophore model. This is often achieved by testing the model's ability to distinguish between known active and inactive compounds. A robust model should successfully identify active molecules from a database while filtering out inactive ones. Furthermore, the synthesis and subsequent biological testing of novel compounds designed based on the pharmacophore requirements serve as the ultimate validation of the model's utility. mdpi.com

Conformational Sampling and Molecular Dynamics Simulations

While the 7-oxabicyclo[2.2.1]heptane core is conformationally restricted, the substituents attached to the sulfonamide group can possess significant flexibility. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the dynamic nature of these molecules and their interactions with the target protein over time. semanticscholar.org

Conformational analysis helps identify the low-energy, biologically relevant shapes of the flexible side chains. This is critical because the molecule's conformation upon binding to the receptor may differ from its lowest energy state in solution.

Molecular dynamics simulations provide a more advanced and realistic view of the ligand-protein complex. researchgate.net By simulating the movements of atoms over a period of time, MD can:

Assess the stability of the binding mode predicted by static docking.

Reveal how the ligand and protein adapt to each other's presence (a concept known as "induced fit").

Characterize conformational changes in the protein, such as the repositioning of key alpha-helices (e.g., helix 11 in ERα), which is crucial for the antagonist activity of these compounds. nih.gov

Provide a basis for more accurate binding free energy calculations.

These simulations are computationally intensive but offer a deeper understanding of the molecular recognition process, which is invaluable for rational drug design. nih.gov

De Novo Ligand Design and Optimization Based on Computational Insights

The ultimate goal of computational modeling in this context is to guide the design of new, improved this compound derivatives. The insights gained from docking, pharmacophore modeling, and MD simulations are integrated into a rational design cycle.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the bound ligand, medicinal chemists can design new analogs with appended hydrophobic groups to fill that space, potentially increasing binding affinity and potency. Similarly, if a pharmacophore model highlights the importance of a specific hydrogen bond, derivatives can be synthesized to optimize this interaction.

This strategy has led to several successful optimizations of the scaffold:

Attachment of Long Alkyl Chains: Based on the understanding of the ERα LBP, derivatives with long alkyl side chains were designed, leading to compounds with potent ERα degradation activity. nih.gov

Dual-Target Conjugates: The scaffold has been used as a privileged core to be combined with other pharmacophores, such as histone deacetylase (HDAC) inhibitor side chains, creating novel dual-functional molecules. nih.gov

PROTAC Development: The 7-oxabicyclo[2.2.1]heptane sulfonamide moiety has been used as the ERα-binding warhead in the design of Proteolysis Targeting Chimeras (PROTACs), which recruit the cell's machinery to specifically degrade the ERα protein. scienceopen.com

Covalent Inhibitors: By incorporating a reactive "warhead," the scaffold has been used to develop covalent selective estrogen receptor degraders (cSERDs) that form a permanent bond with the receptor, offering a new strategy to combat endocrine resistance. nih.gov

Table 2: Computationally Guided Design Strategies for this compound Derivatives

Design StrategyComputational RationaleExample OutcomeReference
Addition of long alkyl chainsExploit hydrophobic regions in the ERα LBP to enhance binding and induce degradation.Improved ERα degradation activity. nih.gov
Hybrid conjugates (e.g., with HDAC inhibitors)Combine two pharmacophores to create a dual-target agent for synergistic effects.Conjugates with potent antiproliferative activity and ERα degradation. nih.gov
Development of PROTACsUse the scaffold as a high-affinity warhead to recruit E3 ligase for targeted protein degradation.Compound ZD12 showed superior anti-tumor activity and ERα degradation compared to fulvestrant. scienceopen.com
Covalent modificationIncorporate an electrophilic warhead to form a covalent bond with a specific residue (e.g., C530) in the ERα LBP.Novel cSERDs with potent antitumor activity in xenograft models. nih.gov

Crystallographic Investigations of 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide Complexes

Co-crystallization Strategies with Biological Macromolecules

The primary strategy for obtaining crystal structures of 7-oxabicyclo[2.2.1]heptane-2-sulfonamide derivatives in complex with their target proteins, such as the estrogen receptor alpha (ERα) ligand-binding domain (LBD), has been X-ray diffraction. rcsb.orgrcsb.org This technique requires the formation of a stable co-crystal where the ligand is bound to the protein.

The process typically involves expressing and purifying the target protein, in this case, the ERα LBD. The purified protein is then incubated with a stoichiometric excess of the this compound derivative to ensure saturation of the binding sites. Crystallization conditions, including pH, temperature, and the presence of precipitating agents, are then screened to find the optimal environment for the growth of high-quality co-crystals suitable for diffraction experiments.

For example, the crystal structures of the ERα LBD in complex with derivatives like exo-5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonic acid phenyl ester (OBHS) and its corresponding sulfonamide (OBHSA) have been successfully determined, providing high-resolution insights into their binding. nih.gov These structural studies have been crucial for structure-based drug design efforts. rcsb.orgnih.gov

Detailed Analysis of Binding Modes and Intermolecular Interaction Networks

Crystallographic data have revealed a unique binding mode for ligands based on the 7-oxabicyclo[2.2.1]heptane core within the ERα ligand-binding pocket. nih.gov Unlike traditional selective estrogen receptor modulators (SERMs) like tamoxifen, which directly interact with and displace helix 12 (H12), these compounds employ an indirect mechanism of antagonism. illinois.edupdbj.org

The core of the this compound scaffold orients itself within the ligand-binding pocket to establish key interactions. The two 4-hydroxyphenyl groups, common in these derivatives, are positioned to form crucial hydrogen bonds with residues such as Glutamic acid 353 (E353) and Arginine 394 (R394), which are canonical interactions for ER ligands. nih.gov

A distinguishing feature of the binding mode is the interaction of the sulfonamide-bearing bicyclic core with helix 11 (H11). nih.govnih.gov This interaction causes a significant distortion of H11, which in turn allosterically modulates the conformation of H12, preventing it from adopting the agonist conformation required for coactivator protein recruitment. illinois.edunih.gov This indirect manipulation of H12 is a hallmark of this class of compounds. In some derivatives, strong hydrophobic interactions with H11 have been observed to contribute to the degradation of the ERα protein. scienceopen.com

The table below summarizes key crystallographic data for representative complexes.

PDB IDLigandTarget ProteinResolution (Å)Key Interacting Residues
4ZN9 OBHSERα LBD (Y537S mutant)Not specified in provided textE353, R394, Helix 11
5KCW OBHSAERα LBDNot specified in provided textE353, R394, Helix 11
7RS7 DMERI-30ERα LBD (L372S, L536S)1.58Not specified in provided text
7Y8F Inhibitor 30oERα LBD (Y537S mutant)2.22Not specified in provided text

Elucidation of the Structural Basis for Ligand Potency and Selectivity

The crystallographic data provide a clear structural rationale for the potency and selectivity of this compound derivatives. Their potency as ERα antagonists is derived from the unique ability to induce a non-canonical antagonist conformation of the receptor through the allosteric disruption of H11 and H12. nih.govnih.gov

The selectivity for ERα over ERβ can be attributed to subtle differences in the ligand-binding pockets of the two receptor isoforms. The three-dimensional and rigid nature of the 7-oxabicyclo[2.2.1]heptane scaffold allows for the fine-tuning of substituents to exploit these differences. illinois.edu For instance, the disposition and size of substituents on the phenyl sulfonamide portion of the molecule have been shown to be important determinants of binding affinity and selectivity, with certain substitutions leading to higher affinity for ERα. illinois.edu

Furthermore, the sulfonamide moiety itself plays a critical role. Replacing the sulfonate ester in the parent compound OBHS with a tertiary sulfonamide was found to enhance the antagonist character of the ligands, resulting in compounds that behave more like full antagonists, such as fulvestrant. nih.gov This is attributed to the sulfonamide group accentuating the distortion of helix-11. nih.gov The ability to introduce covalent warheads targeting residues like Cysteine 530, guided by the crystal structures, has also opened avenues for developing selective estrogen receptor degraders (SERDs) with distinct mechanisms of action. nih.gov

Advanced Applications and Future Research Directions for 7 Oxabicyclo 2.2.1 Heptane 2 Sulfonamide

Utility of the 7-Oxabicyclo[2.2.1]heptane Scaffold in Chemical Probe Development

The 7-oxabicyclo[2.2.1]heptane framework serves as a privileged scaffold in the design of chemical probes due to its rigid, three-dimensional structure. This conformational constraint allows for the precise spatial arrangement of functional groups, which can lead to high-potency and selective interactions with biological targets. The scaffold's defined stereochemistry is crucial for exploring the complex topology of protein binding sites, making it an invaluable tool for elucidating biological pathways and validating new drug targets.

Research has demonstrated the utility of this scaffold in developing probes for specific enzymes and receptors. For instance, derivatives containing a 5-(3-amino)-propoxymethyl-(7-oxabicyclo[2.2.1]heptane) core have been identified as potentially selective and potent small molecule chemical probes for Protein Phosphatase 5C (PP5C), an enzyme implicated in cancer cell proliferation. unca.edu Similarly, compounds based on the 7-oxabicyclo[2.2.1]heptene sulfonamide skeleton have been developed as selective estrogen receptor downregulators (SERDs). doi.orgnih.gov These molecules act as chemical probes to study and modulate the function of the estrogen receptor α (ERα), a key target in breast cancer therapy. doi.orgnih.gov The rigid bicyclic core of these compounds distinguishes them from structurally flexible ligands, offering a unique mechanism for target engagement. nih.gov

Contributions to Fragment-Based Drug Discovery (FBDD) Initiatives

The 7-oxabicyclo[2.2.1]heptane scaffold is particularly well-suited for Fragment-Based Drug Discovery (FBDD), an approach that screens small, low-complexity molecules (fragments) for weak binding to a biological target, which are then optimized into high-affinity leads. The scaffold's inherent three-dimensionality provides access to chemical space that is often underexplored by the flat, aromatic compounds that dominate typical screening libraries. researchgate.netresearchgate.net

Recent synthetic advancements, such as the directed palladium-catalysed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework, have been specifically developed to generate novel 3D fragments for FBDD libraries. researchgate.netresearchgate.net This methodology allows for the creation of small, bridged compounds with diverse substituents, which can be used to probe the intricate surfaces of protein targets. researchgate.netresearchgate.net

Furthermore, the scaffold has been central to the rational design of potent and selective inhibitors. In one notable example, the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid framework, derived from a known dual-target inhibitor, was used to develop highly selective inhibitors of Protein Phosphatase 5 (PP5). nih.gov By imposing spatial conformational restrictions on key pharmacophoric elements, researchers achieved a significant enhancement in selectivity, a core principle of fragment evolution in FBDD. nih.gov This work underscores how the rigid scaffold can be used to grow and merge fragments into clinical candidates with improved drug-like properties. nih.gov

Compound ClassTargetApplication in FBDDKey Findings
Arylated 7-Oxabicyclo[2.2.1]heptanesGeneralGeneration of novel 3D fragments for screening libraries. researchgate.netresearchgate.netProvides access to under-explored chemical space compared to traditional flat fragments. researchgate.netresearchgate.net
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid DerivativesProtein Phosphatase 5 (PP5)Fragment evolution and optimization to enhance selectivity. nih.govConformational restriction by the scaffold led to a 38-fold increase in selectivity for PP5 over related phosphatases. nih.gov

Integration into Supramolecular Systems and Molecular Tweezers

While the direct integration of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide into complex supramolecular systems is an emerging area, the scaffold's intrinsic properties make it a compelling candidate for such applications. Supramolecular chemistry involves the design of complex chemical systems from components bound by non-covalent forces. mdpi.com Molecular tweezers are a class of synthetic host molecules with an open cavity designed to bind guest molecules through interactions like π-π stacking and hydrogen bonding. beilstein-journals.orguoc.gr

The rigid, U-shaped conformation of the 7-oxabicyclo[2.2.1]heptane core provides a pre-organized platform, a key feature in the design of effective molecular hosts. uoc.gr By functionalizing the scaffold with aromatic or hydrogen-bonding moieties, it is conceivable that derivatives could be synthesized to act as the central spacer unit in molecular tweezers. These tweezers could be designed to selectively recognize and bind small molecule guests, with the sulfonamide group offering a potential site for further functionalization or as a hydrogen-bond donor/acceptor to direct binding. The development of such systems remains a prospective goal, representing a novel direction for the application of this versatile scaffold.

Persistent Synthetic Challenges and Opportunities for Methodological Advancement

Further synthetic difficulties have been encountered during multi-step sequences to elaborate the core structure. In the attempted synthesis of a norcantharidin-based scaffold for PP5C inhibition, challenges arose in the removal of triphenylphosphine (B44618) oxide impurities following a halogenation step, hindering the progression of the synthesis. unca.edu In a different synthetic campaign aimed at the natural product solanoeclepin A, an unexpected oxidation reaction led to the formation of an eight-membered ring lactone instead of the desired dialdehyde (B1249045) intermediate, demonstrating how the constrained bicyclic system can lead to unforeseen reactivity. rsc.org

These challenges highlight the need for more robust and selective synthetic methods. A significant opportunity for methodological advancement lies in the strategic functionalization of the saturated 7-oxabicyclo[2.2.1]heptane core. Recently, the development of a directed, palladium-catalyzed C-H arylation has provided a powerful tool for the late-stage modification of the scaffold with high diastereoselectivity. researchgate.net This method allows for the precise installation of aryl and heteroaryl groups, overcoming some of the limitations of traditional multi-step syntheses and opening new avenues for creating diverse libraries of compounds for biological screening. researchgate.netresearchgate.net

ChallengeSynthetic ContextConsequenceOpportunity/Advancement
Regioisomer FormationDiels-Alder reaction for 7-oxabicyclo[2.2.1]heptene sulfonamides. doi.orgnih.govDifficult purification, reduced yield of desired product.Development of more selective cycloaddition catalysts or conditions.
Impurity RemovalSynthesis of a 5-substituted norcantharidin (B1212189) scaffold. unca.eduComplicated chromatography, stalled synthetic route.Alternative halogenation reagents or purification techniques.
Unexpected RearrangementsOxidation step in the total synthesis of solanoeclepin A. rsc.orgFormation of an undesired eight-membered ring, failure to form the key intermediate.Deeper understanding of reactivity in strained bicyclic systems.
Controlled FunctionalizationGeneral modification of the saturated scaffold.Multi-step, often low-yielding routes required.Directed C-H activation methods enable precise, late-stage functionalization. researchgate.netresearchgate.net

Exploration of Undiscovered Biological Targets and Novel Therapeutic Avenues

Research into derivatives of the 7-oxabicyclo[2.2.1]heptane scaffold has primarily focused on two major target classes: protein phosphatases and nuclear hormone receptors. These efforts have already unveiled novel therapeutic strategies for challenging diseases.

Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been engineered as selective inhibitors of Protein Phosphatase 5 (PP5). nih.gov This work has opened a new therapeutic avenue for glioblastoma, where a lead compound, 28a , was shown to reverse resistance to the standard-of-care chemotherapy agent temozolomide (B1682018) in preclinical models. nih.gov The selective inhibition of PP5 led to the activation of p53 and downregulation of proteins involved in cell cycle progression and DNA repair, demonstrating a clear mechanistic benefit. nih.gov

In parallel, 7-oxabicyclo[2.2.1]heptene sulfonamides have been identified as a novel class of Selective Estrogen Receptor Downregulators (SERDs). doi.orgnih.gov These compounds exhibit potent inhibitory activity against MCF-7 breast cancer cells and induce the degradation of the estrogen receptor α (ERα) through a proteasome-mediated process. doi.orgnih.gov This provides a promising strategy for overcoming hormone therapy resistance in breast cancer, a major clinical challenge. nih.gov

The proven success against these targets suggests that the 7-oxabicyclo[2.2.1]heptane scaffold is well-suited for targeting other enzymes and receptors where a conformationally restricted ligand is advantageous. Future research could explore its application as an inhibitor of other protein phosphatases or kinases, or as a modulator of other nuclear receptors. The scaffold's rigid 3D geometry makes it an ideal starting point for designing inhibitors of protein-protein interactions, a target class that has been notoriously difficult to address with traditional small molecules. The exploration of these undiscovered targets holds significant promise for developing novel therapies.

Q & A

Basic: What are the primary synthetic routes for 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sulfonamide functionalization of the bicyclic core. A common approach is the derivatization of 7-oxabicyclo[2.2.1]heptane precursors, such as ester or anhydride intermediates (e.g., dimethyl 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate), followed by sulfonation and amidation . Optimization includes controlling steric hindrance by adjusting substituents (e.g., alkyl groups) and using catalysts like DMAP to enhance reaction efficiency. Reaction monitoring via TLC or HPLC is critical to track intermediates .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR resolve stereochemistry and confirm sulfonamide substitution patterns. Coupling constants in the bicyclic system help verify ring strain and substituent orientation .
  • X-ray crystallography : Used to determine absolute configuration, as demonstrated for rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid cocrystals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while IR identifies functional groups like sulfonamide S=O stretches .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Methodological Answer:
Steric hindrance at the bridgehead positions (e.g., C2 and C3) directs electrophilic attacks to less hindered sites. For example, sulfonamide formation at C2 is favored due to reduced steric clash compared to C3 . Electronic effects, such as electron-withdrawing groups (e.g., carbonyls), activate adjacent positions for nucleophilic substitution. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations assess transition states and activation energies for reactions like hydrolysis or nucleophilic substitution. For instance, modeling the sulfonamide’s LUMO (lowest unoccupied molecular orbital) identifies electrophilic centers prone to nucleophilic attack . Molecular dynamics simulations can also evaluate solvent effects, such as polar aprotic solvents stabilizing intermediates in SN2 mechanisms .

Advanced: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:
Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. spectrophotometric methods). To resolve conflicts:

  • Replicate experiments using standardized conditions (e.g., USP/EP guidelines for solubility testing ).
  • Cross-validate with multiple analytical methods (e.g., HPLC for purity assessment and Karl Fischer titration for water content ).
  • Reference high-quality datasets from authoritative sources like NIST to benchmark results .

Basic: What are the key challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:
The compound’s polarity and bicyclic structure complicate chromatographic separation. Strategies include:

  • Reverse-phase HPLC with C18 columns and buffered mobile phases (e.g., ammonium acetate) to improve peak symmetry .
  • Recrystallization using solvent pairs like ethanol/water to exploit temperature-dependent solubility .
  • Derivatization : Converting the sulfonamide to a less polar ester for easier purification, followed by hydrolysis .

Advanced: What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:
The bicyclic framework mimics transition states in enzymatic reactions. For example, the sulfonamide group acts as a hydrogen-bond acceptor, inhibiting proteases or carbonic anhydrases. Kinetic studies (e.g., Lineweaver-Burk plots) and X-ray co-crystal structures reveal binding modes, while mutagenesis experiments identify critical amino acid residues interacting with the sulfonamide .

Advanced: How does the compound’s stability under acidic/basic conditions impact formulation strategies?

Methodological Answer:
Stress testing (e.g., 0.1M HCl/NaOH at 40°C for 24h) identifies degradation pathways. LC-MS analysis can detect hydrolysis products (e.g., bicyclic alcohols or sulfonic acids). Formulation in lyophilized powders or liposomal carriers mitigates hydrolysis in aqueous media .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at -20°C. Monitor moisture content (<0.1% w/w) using Karl Fischer titration. Periodic stability testing via HPLC ensures no degradation over time .

Advanced: How do structural analogs (e.g., thia or aza derivatives) compare in reactivity and bioactivity?

Methodological Answer:
Comparative studies show that replacing the oxygen bridge with sulfur (7-thiabicyclo) increases lipophilicity and alters ring strain, enhancing membrane permeability but reducing metabolic stability . Aza derivatives exhibit stronger hydrogen-bonding capacity, improving target affinity but increasing solubility challenges .

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